![molecular formula C25H22BrNO4 B2822863 Benzenebutanoic acid,2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)- CAS No. 788149-96-2](/img/no-structure.png)

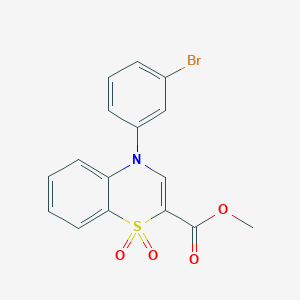

Benzenebutanoic acid,2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Derivatives

Reactions of Chiral Dioxinones : The study by Noda and Seebach (1987) explores the use of derivatives related to benzenebutanoic acid for substitutions and chain elongations in the synthesis of β-hydroxy-acid derivatives, showcasing its utility in stereoselective chemical reactions (Noda & Seebach, 1987).

Synthesis of Dibromo Trichlorobutanoic Acid : Potkin et al. (2007) demonstrated the bromination of trichlorobut-3-enoic acid, which is structurally similar to benzenebutanoic acid, leading to the formation of brominated acids used in acylation reactions (Potkin, Petkevich, Kaberdin, & Kurman, 2007).

Synthesis of Trifluorothreonine and Butanoic Acid : Jiang, Qin, and Qing (2003) developed a synthesis method for enantiomers of trifluorothreonine and butanoic acid, demonstrating the versatility of such compounds in asymmetric synthesis (Jiang, Qin, & Qing, 2003).

Antioxidant and Inhibitory Properties

Bromophenols as Antioxidants and Enzyme Inhibitors : Öztaşkın et al. (2017) synthesized bromophenols from benzoic acids, highlighting their significant antioxidant activities and inhibitory effects on metabolic enzymes, showing the potential biological applications of related compounds (Öztaşkın, Taslimi, Maraş, Gülçin, & Göksu, 2017).

Bromophenol Derivatives for Antioxidant and AChE Inhibition : A study by Öztaşkın et al. (2015) on novel bromophenol derivatives, synthesized from benzoic acids, reveals their considerable antioxidant and acetylcholinesterase inhibition effects (Öztaşkın, Çetinkaya, Taslimi, Göksu, & Gülçin, 2015).

Structural and Reactivity Studies

CF3-Substituted Chiral Dendrimers : Greiveldinger and Seebach (1998) utilized (S)-4,4,4-Trifluoro-3-hydroxybutanoic acid, similar in structure to benzenebutanoic acid, for the synthesis of dendrimers, showing applications in creating complex molecular structures (Greiveldinger & Seebach, 1998).

Novel Fluorescence Probes for Reactive Oxygen Species : Setsukinai et al. (2003) developed novel fluorescence probes based on benzoic acid derivatives for detecting reactive oxygen species, demonstrating the compound's utility in biological and chemical applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Benzamide Derivatives for Health Benefits : Oliveira et al. (2018) explored the structural aspects of bromobenzamides, derivatives of benzoic acid, emphasizing their significance in human health due to biological and pharmacological properties (Oliveira, Gaspar, Gomes, Low, Borges, & Cagide, 2018).

Safety And Hazards

特性

CAS番号 |

788149-96-2 |

|---|---|

製品名 |

Benzenebutanoic acid,2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)- |

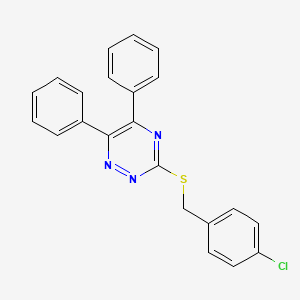

分子式 |

C25H22BrNO4 |

分子量 |

480.358 |

IUPAC名 |

(2R)-3-amino-4-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid |

InChI |

InChI=1S/C25H22BrNO4/c26-21-12-6-1-7-15(21)13-22(27)23(24(28)29)25(30)31-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22-23H,13-14,27H2,(H,28,29)/t22?,23-/m1/s1 |

InChIキー |

PRNNBQPZBUMLMF-OZAIVSQSSA-N |

SMILES |

C1=CC=C(C(=C1)CC(C(C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)Br |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorobenzyl)-8-[(2-furylmethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2822781.png)

![Tert-butyl 3-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]oxymethyl]azetidine-1-carboxylate](/img/structure/B2822784.png)

![6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N,N-dimethyl-4-pyrimidinamine](/img/structure/B2822785.png)

![2,4-Dimethyl-6-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2822788.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2822793.png)

![(3-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2822794.png)

![10,16-Diiodo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B2822795.png)

![2,2-Diethyl dispiro[3.1.3^{6}.1^{4}]decane-2,2-dicarboxylate](/img/structure/B2822803.png)